Ikp 104
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114231-14-0 |
|---|---|
Molecular Formula |
C26H21ClFNO3 |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
1-(2-chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenylpyridin-4-one |
InChI |
InChI=1S/C26H21ClFNO3/c1-16-23(30)15-21(17-7-5-4-6-8-17)29(26(16)18-9-11-19(28)12-10-18)22-13-20(31-2)14-24(32-3)25(22)27/h4-15H,1-3H3 |
InChI Key |
MYSNSNGSKLLDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F |
Other CAS No. |
114231-14-0 |
Synonyms |
2-(4-fluorophenyl)-1-(2-chloro-3,5-dimethoxyphenyl)-3-methyl-6-phenyl-4(1H)-pyridinone IKP 104 IKP-104 |
Origin of Product |
United States |
Molecular Mechanisms of Action of Ikp 104
Cellular and Subcellular Effects of IKP-104
IKP-104 significantly impacts the morphology and progression of cells, especially during the mitotic phase, by altering the integrity and function of cytoskeletal microtubules.
Exposure to IKP-104 leads to a characteristic accumulation of cells in an abnormal metaphase state. nih.govwikipedia.orgciteab.com In these cells, chromosomes are observed to be scattered within the cytoplasm, indicating a failure in proper chromosomal alignment and segregation. nih.govciteab.com Furthermore, IKP-104 induces the formation of polyploid and multinucleate cells. nih.govwikipedia.orgciteab.com These mitotic arrest phenotypes are notably similar to those induced by other known antimitotic agents, such as vinblastine (B1199706) and colchicine (B1669291), suggesting a common mode of action involving microtubule disruption. nih.govwikipedia.org
Immunofluorescence studies using anti-α-tubulin antibodies have demonstrated that IKP-104 causes a marked diminution of cytoskeletal microtubules in both interphase and mitotic cells. nih.govciteab.com This reduction in microtubule integrity can lead to the formation of fragmented structures, sometimes resembling "microtubular bundles" akin to those observed with vinblastine treatment. nih.govciteab.com Electron microscopy further reveals that IKP-104 treatment at concentrations such as 1 x 10⁻³ M results in the fraying of microtubule ends into elongated, coil-like filaments, typically composed of two or three protofilaments. wikipedia.orgmims.com These observations collectively indicate that IKP-104 actively perturbs the normal organization and structure of the microtubule network.
IKP-104 is classified as a phase-dependent cytostatic drug. wikipedia.org Its impact on cell cycle traverse is characterized by a significant accumulation of cells in the mitotic phase. wikipedia.orgciteab.com This mitotic arrest subsequently leads to abortive mitosis, resulting in the formation of polyploid or multinucleate cells, typically observed within six hours of exposure to IKP-104. wikipedia.org The ability of IKP-104 to halt cells in mitosis underscores its potential as an agent that interferes with the fundamental processes of cell division.
IKP-104 Interaction with Tubulin Proteins
The cellular effects of IKP-104 are directly linked to its interaction with tubulin, the primary protein subunit of microtubules.
IKP-104 binds to tubulin, inducing conformational changes in the protein. wikipedia.orgtranscriptionfactor.org Research indicates that IKP-104 possesses two distinct classes of binding sites on tubulin: one with high affinity and another with lower affinity. wikipedia.orgwikipedia.orgfishersci.dkfishersci.nomims.comzellbio.eu The interaction of IKP-104 with tubulin isotypes is complex and varies quantitatively and qualitatively. For instance, IKP-104 binds to αβII and αβIII tubulin dimers at both high and low-affinity sites, though the affinities are considerably weaker for αβIII compared to αβII. wikipedia.orgwikipedia.orgfishersci.dk Interestingly, the low-affinity site on αβIV tubulin is not detectable, and its high-affinity site is weaker than those on αβII or αβIII. wikipedia.orgwikipedia.orgfishersci.dk
IKP-104 is known to enhance the decay of tubulin, a process characterized by the exposure of sulfhydryl groups and hydrophobic areas on the tubulin molecule, with this effect primarily mediated by the low-affinity binding site. fishersci.nomims.comguidetopharmacology.orgfishersci.no However, the presence of other antimitotic drugs, such as colchicine or podophyllotoxin, can alter this effect, leading to a stabilization of tubulin rather than decay. fishersci.noguidetopharmacology.org This suggests that IKP-104's high-affinity binding site may overlap with or interact with the vinblastine-binding site, while its low-affinity site is distinct. fishersci.no
Table 1: IKP-104 Binding Characteristics to Tubulin Isotypes
| Tubulin Isotype | High-Affinity Site | Low-Affinity Site | Notes |
| αβII | Present | Present | Stronger affinities compared to αβIII. |
| αβIII | Present | Present | Weaker affinities compared to αβII. |
| αβIV | Present (weaker) | Not Detectable | High-affinity site is weaker than αβII or αβIII. |
IKP-104 significantly modulates microtubule polymerization dynamics by both inhibiting polymerization and inducing depolymerization of existing microtubules. nih.govwikipedia.orgwikipedia.orgciteab.comwikipedia.orgmims.comfishersci.dk In in vitro studies using rat brain microtubules, IKP-104 inhibited microtubule polymerization at concentrations exceeding 0.71 x 10⁻⁶ M, with an IC50 value determined to be 1.31 x 10⁻⁶ M. wikipedia.orgmims.com Furthermore, at this IC50 concentration, 52% of pre-polymerized microtubules underwent depolymerization. wikipedia.orgmims.com
The ability of IKP-104 to inhibit assembly is more pronounced with αβII tubulin than with αβIII or αβIV. wikipedia.orgwikipedia.orgfishersci.dk At higher concentrations, IKP-104 can induce the formation of spiral aggregates from αβII and αβIII tubulin dimers, a phenomenon not observed with αβIV. wikipedia.orgwikipedia.orgfishersci.dk This differential effect on tubulin isotypes highlights the complex nature of IKP-104's interaction and its subsequent impact on microtubule assembly and disassembly.
Table 2: IKP-104 Effect on Microtubule Polymerization
| Effect on Polymerization | Concentration (M) | IC50 (M) | Depolymerization at IC50 |
| Inhibition | > 0.71 x 10⁻⁶ | 1.31 x 10⁻⁶ wikipedia.orgmims.com | 52% wikipedia.orgmims.com |
The chemical compound IKP-104, a 4(1H)-pyridinone derivative, is recognized for its antimitotic properties, primarily through its intricate interactions with tubulin, the fundamental building block of microtubules. Research has elucidated specific molecular mechanisms, including its differential binding to various tubulin isotypes and the subsequent induction of conformational changes within the tubulin dimer.
Preclinical Pharmacological Efficacy Studies of Ikp 104
In Vitro Antitumor Activities of IKP-104
In vitro studies were conducted to assess the efficacy of IKP-104 against a range of cultured tumor cell lines, including both murine and human origins. nih.govnih.gov
Efficacy of IKP-104 in Murine Tumor Cell Lines
IKP-104 demonstrated inhibitory effects on the growth of several cultured murine tumor cell lines. These included L1210 leukemia, Lewis lung carcinoma, and B16 melanoma. nih.govnih.gov Further analysis indicated that IKP-104 could be categorized as a phase-dependent cytostatic drug, based on its mode of growth inhibition observed in cultured B16 melanoma cells when compared to other known antitumor agents. nih.govnih.gov Investigations into the effect of IKP-104 on the cell cycle traverse of cultured B16 melanoma cells, utilizing morphological and flow cytometric analyses, revealed that cells accumulated in the mitotic phase. This accumulation subsequently led to the induction of abortive mitosis, polyploidy, or multinucleation, which became evident approximately 6 hours after exposure to IKP-104. nih.govnih.gov
Table 1: In Vitro Efficacy of IKP-104 in Murine Tumor Cell Lines
| Tumor Cell Line | Type of Cancer | Observed Effect |
| L1210 leukemia | Murine Leukemia | Inhibited growth nih.govnih.gov |
| Lewis lung carcinoma | Murine Lung Carcinoma | Inhibited growth nih.govnih.gov |
| B16 melanoma | Murine Melanoma | Inhibited growth; classified as phase-dependent cytostatic drug; induced mitotic arrest, abortive mitosis, polyploidy, or multinucleation nih.govnih.gov |
Efficacy of IKP-104 in Human Tumor Cell Lines
Beyond murine models, IKP-104 also exhibited growth inhibitory activity against cultured human tumor cell lines. Specifically, it inhibited the proliferation of K562 leukemia and HeLa cervical carcinoma cells. nih.govnih.gov
Table 2: In Vitro Efficacy of IKP-104 in Human Tumor Cell Lines
| Tumor Cell Line | Type of Cancer | Observed Effect |
| K562 leukemia | Human Leukemia | Inhibited growth nih.govnih.gov |
| HeLa cervical carcinoma | Human Cervical Carcinoma | Inhibited growth nih.govnih.gov |
In Vivo Antitumor Activities of IKP-104 in Animal Models
The antitumor potential of IKP-104 was further evaluated in vivo using implanted tumor models in mice. nih.govnih.gov
Assessment of IKP-104 in Implanted Ascitic Tumors
IKP-104 demonstrated antitumor effects in murine models with implanted ascitic tumors. These effects were observed against L1210 leukemia and sarcoma 180. nih.govnih.gov
Table 3: In Vivo Efficacy of IKP-104 in Implanted Ascitic Tumors
| Tumor Model | Type of Tumor | Observed Effect |
| L1210 leukemia | Murine Ascitic Tumor | Antitumor effects nih.govnih.gov |
| Sarcoma 180 | Murine Ascitic Tumor | Antitumor effects nih.govnih.gov |
Evaluation of IKP-104 in Murine Solid Tumor Models
In addition to ascitic tumors, IKP-104 also exhibited antitumor effects in a murine solid tumor model, specifically against Lewis lung carcinoma. nih.govnih.gov
Table 4: In Vivo Efficacy of IKP-104 in Murine Solid Tumor Models
| Tumor Model | Type of Tumor | Observed Effect |
| Lewis lung carcinoma | Murine Solid Tumor | Antitumor effects nih.govnih.gov |
Medicinal Chemistry and Structure Activity Relationship Sar of Ikp 104
Synthetic Methodologies for IKP-104 and Analogues
The synthesis of the 4(1H)-pyridinone core, central to the structure of IKP-104 and its analogues, is a key focus of synthetic efforts. While the specific synthetic route for IKP-104 is not extensively detailed in publicly available literature, general methodologies for the synthesis of multi-substituted 4(1H)-pyridinones provide a likely pathway. These methods often involve cyclocondensation reactions.
One common approach to constructing the 4(1H)-pyridinone ring is through the reaction of β-dicarbonyl compounds or their equivalents with an amine and a component that provides the remaining carbon atoms of the ring. For a highly substituted and asymmetrical pyridinone like IKP-104, a multi-step synthesis would be necessary. This would likely involve the sequential introduction of the various aryl and alkyl substituents onto the pyridinone core.
The synthesis of analogues of IKP-104 would involve the variation of the starting materials. For instance, to modify the 2-(4-fluorophenyl) group, different substituted benzaldehydes or related precursors could be employed. Similarly, variations in the 1-(2-chloro-3,5-dimethoxyphenyl) group can be achieved by using different substituted anilines or their synthetic equivalents. The introduction of diverse substituents at the 3- and 6-positions of the pyridinone ring would also rely on the selection of appropriate starting materials and synthetic strategies.
Elucidation of Structure-Activity Relationships for IKP-104
The biological activity of IKP-104 is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective analogues.
Functional Group Contributions to IKP-104 Activity
While specific SAR studies on IKP-104 are limited, general principles from other tubulin inhibitors that bind to the colchicine (B1669291) site can provide valuable insights. The various substituents on the IKP-104 scaffold are believed to play distinct roles in its interaction with tubulin.
1-(2-chloro-3,5-dimethoxyphenyl) Group: This group is analogous to the trimethoxyphenyl ring found in many potent colchicine site inhibitors. The methoxy groups are often crucial for hydrogen bonding and hydrophobic interactions within the binding pocket. The presence of the chloro group likely influences the electronic properties and conformational preferences of this ring, potentially enhancing binding affinity.
2-(4-fluorophenyl) Group: The fluorophenyl ring likely engages in hydrophobic and van der Waals interactions with the protein. The fluorine atom, being a small and lipophilic group, can modulate the electronic properties of the ring and may participate in favorable interactions with the protein, such as halogen bonding.
3-methyl Group: The methyl group at the 3-position provides a steric constraint that may help to lock the molecule into a bioactive conformation.
4(1H)-pyridinone Core: The pyridinone ring serves as the central scaffold, correctly orienting the various substituents for optimal interaction with the tubulin protein. The carbonyl oxygen and the nitrogen atom can potentially act as hydrogen bond acceptors or donors.
Impact of Structural Modifications on Tubulin Interaction
IKP-104 has been shown to inhibit microtubule polymerization with an IC50 value of 1.31 x 10⁻⁶ M. nih.gov It interacts with tubulin at two distinct classes of binding sites with different affinities. nih.gov The interaction of IKP-104 with tubulin is complex and can lead to either stabilization or decay of the tubulin molecule, depending on the presence of other ligands like colchicine.
Studies on different tubulin isotypes have revealed that IKP-104's interaction varies. For instance, it binds to αβII and αβIII tubulin at two classes of binding sites, but the affinities are much weaker for αβIII. nih.gov Interestingly, the low-affinity site is not detectable on αβIV tubulin, and its high-affinity site is weaker than that of the other two isotypes. nih.gov This differential interaction is reflected in its inhibitory activity, with IKP-104 inhibiting the assembly of αβII more effectively than the other two dimers. nih.gov
Structural modifications to the IKP-104 scaffold would be expected to significantly impact these interactions. For example:
Alterations to the 1-phenyl ring: Modifying the substitution pattern of the 2-chloro-3,5-dimethoxyphenyl ring, such as changing the position or nature of the electron-withdrawing and -donating groups, would likely alter the binding affinity and selectivity for different tubulin isotypes.
Variation at the 3-position: Replacing the methyl group with other alkyl or functional groups could influence the conformational rigidity of the molecule and its interaction with nearby amino acid residues.
Design and Synthesis of IKP-104 Derivatives for Enhanced Activity
The development of IKP-104 derivatives with enhanced activity is guided by the understanding of its SAR and its mode of interaction with tubulin. The goal is to design molecules with improved binding affinity, greater selectivity for specific tubulin isotypes, and potentially, the ability to overcome mechanisms of drug resistance.
Rational design strategies for new derivatives could include:
Bioisosteric Replacements: Replacing key functional groups with other groups that have similar physicochemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, the fluoro group on the phenyl ring could be replaced with other halogens or small lipophilic groups.
Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the molecule, thereby pre-organizing it for optimal binding to tubulin. This could involve the introduction of cyclic structures or double bonds.
Exploration of Unoccupied Pockets: Designing derivatives with substituents that can extend into and form favorable interactions with previously unoccupied regions of the tubulin binding site.
Advanced Methodological Approaches in Ikp 104 Research
Biochemical and Biophysical Characterization of IKP-104 Interactions
The interaction of IKP-104 with tubulin has been extensively characterized using various biochemical and biophysical techniques to delineate its binding sites and the resulting effects on protein conformation and microtubule dynamics. IKP-104 inhibits microtubule polymerization at concentrations greater than 0.71 x 10⁻⁶ M, with an IC₅₀ value determined to be 1.31 x 10⁻⁶ M nih.govnih.gov. At this concentration, 52% of pre-polymerized microtubules depolymerize nih.govnih.gov.
IKP-104 exhibits two classes of binding sites on bovine brain tubulin, characterized by differing affinities nih.govnih.gov. The high-affinity site(s) of IKP-104 appear to overlap with or interact with the vinblastine-binding sites on tubulin, while the low-affinity site is distinct nih.govnih.govnih.gov. The interaction of IKP-104 with tubulin isotypes is complex, with varying affinities observed for different αβ-tubulin dimers. Specifically, IKP-104 binds to αβII and αβIII tubulin at two classes of binding sites, though affinities for αβIII are considerably weaker than for αβII. The low-affinity site on αβIV tubulin was not detectable, and its high-affinity site was weaker than those of αβII or αβIII nih.govacs.orgresearchgate.netacs.org. This differential interaction with tubulin isotypes correlates with IKP-104's superior inhibition of assembly with αβII compared to the other two dimers nih.govacs.org.
Fluorescence spectroscopy has been a key technique for analyzing the binding of IKP-104 to tubulin. This method leverages the intrinsic fluorescence properties of tubulin, which contains tryptophan residues. The binding of IKP-104 to tubulin can induce perturbations in the intrinsic fluorescence of tubulin itself, often measured at an emission wavelength of 330 nm with an excitation wavelength of 273 nm google.com. This change in fluorescence intensity serves as a probe for IKP-104 binding to the tubulin molecule google.com.
Early studies utilized IKP-104-induced changes in tubulin's intrinsic fluorescence to assess binding, noting that IKP-104 binding leads to local conformational changes in tubulin and an increment in IKP-104 fluorescence google.com. This approach has been refined to enhance the reliability of binding data by using a wider range of IKP-104 concentrations (e.g., 0-25 mM) to achieve near saturation of tubulin with the compound google.com.
The following table summarizes key parameters for spectroscopic analysis of IKP-104 binding:
| Spectroscopic Technique | Parameter Measured | Observed Effect upon IKP-104 Binding | Reference |
| Fluorescence Spectroscopy | Intrinsic tubulin fluorescence | Perturbations, changes in intensity | google.com |
Electron microscopy (EM) provides direct visual evidence of the structural alterations induced by IKP-104 on microtubules. Studies using electron micrographs of microtubules immediately following treatment with 1 x 10⁻³ M IKP-104 have shown a characteristic fraying of microtubule ends nih.govnih.gov. These frayed ends appear as elongated coil-like filaments, typically composed of 2 or 3 protofilaments nih.govnih.gov. This observation supports the understanding that IKP-104 interferes with the structural integrity of microtubules, leading to their depolymerization nih.govnih.gov.
The use of electron microscopy, often combined with immunofluorescence studies, allows for detailed visualization of microtubule structures in both interphase and mitotic cells treated with IKP-104. For instance, immunofluorescence studies with anti-alpha-tubulin antibody have revealed that IKP-104 diminishes cytoskeletal microtubules in cultured tumor cells, leading to the formation of fragments resembling "microtubular bundles" similar to those induced by vinblastine (B1199706) nih.gov.
Proteolytic analysis, particularly limited proteolysis, is a powerful technique to probe conformational changes in proteins and identify drug-binding sites by assessing changes in protein susceptibility to enzymatic cleavage acs.orgnih.govacs.org. When microtubule protein treated with 1 x 10⁻³ M IKP-104 was cleaved by trypsin, distinct fragments derived from α-tubulin were produced nih.govnih.gov. Specifically, fragments of 41, 36, 34, 23, 21, 19, and 16 kilodaltons (kDa) were observed nih.govnih.gov. Among these, the 19, 23, and 34 kDa fragments were uniquely characteristic of IKP-104-treated microtubules and were not present in untreated controls nih.govnih.gov.
These characteristic proteolytic fragments suggest that IKP-104 induces specific conformational changes in α-tubulin, making certain regions more accessible to trypsin cleavage nih.govnih.gov. The observed proteolytic pattern, resembling that induced by vinblastine, further supports the hypothesis that IKP-104 binds to a site near the vinblastine-binding site on the α-tubulin subunit, thereby inducing conformational changes nih.govnih.govresearchgate.net. Further studies using subtilisin cleavage of tubulin have indicated that the C-terminal ends of both alpha and beta subunits modulate the effect of IKP-104 on the beta subunit, but not on the alpha subunit nih.gov. The removal of these C-terminal ends affects the sulfhydryl titer and the exposure of hydrophobic areas, suggesting that the high-affinity binding of IKP-104 is not regulated by these C-terminal domains and primarily affects the alpha subunit, while the low-affinity binding is modulated by the C-terminal domain of beta-tubulin nih.gov.
The following table summarizes the proteolytic fragments observed after IKP-104 treatment:
| Enzyme | Tubulin Subunit | Characteristic Fragments (kDa) | Reference |
| Trypsin | α-tubulin | 19, 23, 34 | nih.govnih.gov |
Computational Modeling and Simulation of IKP-104
Computational approaches play a crucial role in complementing experimental studies by providing atomic-level insights into the interactions of IKP-104 with its target proteins and predicting the behavior of its analogues.
Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting the binding modes of IKP-104 to tubulin and understanding the dynamic nature of these interactions. These techniques can identify potential binding sites, estimate binding affinities, and reveal the conformational adjustments that occur upon ligand binding.
While specific detailed findings for IKP-104's molecular docking and dynamics simulations were not extensively detailed in the provided search results, such methods are routinely applied to tubulin-binding agents to elucidate their precise interaction mechanisms with the tubulin heterodimer frontiersin.orgresearchgate.net. For instance, studies on other tubulin inhibitors have utilized molecular dynamics simulations to predict binding modes to the tubulin heterodimer and propose interactions with specific residues within the colchicine (B1669291) binding site researchgate.netfrontiersin.org. These simulations can reveal critical interactions, such as those with hydrophobic residues or specific loops like the αT5 loop, which are key players in the binding site frontiersin.org.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For IKP-104 and its analogues, QSAR modeling can predict the activity of new, untested compounds and guide the rational design of more potent or selective derivatives.
In Silico Approaches for Predicting IKP-104 Target Interactions
In silico approaches, or computational methods, represent a powerful and cost-effective strategy in modern drug discovery and mechanistic elucidation. These methods leverage computational power to predict and analyze molecular interactions, thereby offering insights into compound-target binding, biochemical mechanisms, and potential drug repurposing opportunities creative-biolabs.com. For a compound like IKP-104, with its known interaction with tubulin, in silico methodologies could significantly advance the understanding of its precise binding sites, affinity, and the conformational changes it induces in its target.
In silico target prediction typically falls into two main categories: ligand-based and structure-based approaches creative-biolabs.com.
Ligand-based approaches infer target interactions based on the chemical similarity of a compound to other molecules with known biological targets. If IKP-104 shares structural features with known tubulin-binding agents, these methods could predict its interaction with tubulin or other related proteins.
Structure-based approaches , such as molecular docking and molecular dynamics simulations, involve computationally modeling the interaction between the 3D structure of a compound (like IKP-104) and the 3D structure of a target protein (like tubulin). This allows for the prediction of binding poses, interaction energies, and the identification of specific amino acid residues involved in the binding interface creative-biolabs.com.
The application of in silico methods to IKP-104 could involve:
Molecular Docking: Simulating how IKP-104 fits into the known binding pockets of tubulin, potentially identifying specific sites (e.g., the Vinca (B1221190) alkaloid binding site, as suggested by earlier research) and assessing binding affinities acs.orgcreative-biolabs.com.
Molecular Dynamics Simulations: Studying the dynamic behavior of the IKP-104-tubulin complex over time to understand the stability of the interaction, conformational changes in tubulin upon IKP-104 binding, and the role of solvent molecules.
Pharmacophore Modeling: Developing a 3D representation of the essential features of IKP-104 required for its interaction with tubulin, which could then be used to screen for novel compounds with similar activity.
Target Fishing/Reverse Docking: Screening IKP-104 against large databases of protein structures to identify potential off-targets or novel targets beyond tubulin, which could explain any broader biological effects or lead to new therapeutic applications creative-biolabs.com. While IKP-104 is known to interact with tubulin, in silico methods could help identify other proteins it might interact with, contributing to a more complete understanding of its polypharmacology nih.gov.
Despite the clear utility of these advanced computational methods, specific detailed research findings or data tables derived solely from in silico predictions for IKP-104's target interactions were not prominently available in the current search results. However, the principles of in silico target prediction are well-established and offer a promising avenue for future research into IKP-104, complementing the extensive in vitro and in vivo characterization already performed. Such studies would provide a deeper molecular understanding of IKP-104's interaction with tubulin and potentially uncover other relevant biological targets.
Compound Information
The following table provides details for the chemical compound mentioned in this article, including its PubChem CID.
Comparative Pharmacology and Broader Implications of Ikp 104
Comparative Analysis of IKP-104 with Known Antimitotic Agents
IKP-104 functions as a mitotic arrestant by interfering with the polymerization and depolymerization of microtubules, a mechanism shared with other successful chemotherapeutic agents. nih.govnih.gov Its mode of action invites a detailed comparison with two major classes of microtubule-targeting drugs: vinblastine-like and colchicine-like compounds.
Similarities and Differences with Vinblastine-like Compounds
Research indicates that the effects of IKP-104 on microtubule proteins are largely analogous to those of vinblastine (B1199706) (VLB). nih.govnih.gov Both compounds are known to inhibit microtubule polymerization and induce the depolymerization of pre-formed microtubules. nih.gov An immunofluorescence study revealed that IKP-104 diminishes cytoskeletal microtubules in both interphase and mitotic cells, leading to the formation of fragments that resemble the "microtubular bundles" characteristic of vinblastine treatment. This suggests a similar mechanism of arresting cells in the mitotic phase.
A key similarity lies in their proposed binding region on the tubulin dimer. Evidence suggests that IKP-104 binds to a site or sites on the α-tubulin subunit that are near the established vinblastine-binding site. nih.govnih.gov This interaction is thought to induce conformational changes in the tubulin molecule, thereby disrupting its ability to assemble into functional microtubules. nih.govnih.gov Electron microscopy has shown that treatment with IKP-104 causes the fraying of microtubule ends into coil-like filaments, a morphological change also observed with vinblastine. nih.govnih.gov
Despite these similarities, the distinct chemical structures of IKP-104 and vinca (B1221190) alkaloids like vinblastine imply that the precise molecular interactions within the binding pocket may differ, potentially leading to variations in efficacy, resistance profiles, and off-target effects.
Comparison with Colchicine-like Agents
IKP-104's ability to arrest cells in metaphase also draws parallels with colchicine (B1669291) and its derivatives. However, their mechanisms of interaction with tubulin are fundamentally different. While both IKP-104 and colchicine inhibit microtubule assembly, they do so by binding to distinct sites on the tubulin dimer. acs.org The colchicine binding site is located at the interface between the α- and β-tubulin subunits, whereas IKP-104 is believed to interact primarily with the α-tubulin subunit in a region close to the vinblastine site. nih.govacs.org
An intriguing aspect of their interaction is the modulatory effect colchicine has on IKP-104's activity. In isolation, IKP-104 has been shown to accelerate the "decay" or unfolding of the tubulin molecule. acs.org However, in the presence of colchicine, IKP-104's effect is reversed, and it instead stabilizes the tubulin structure. acs.org This suggests a complex interplay between the two binding sites, where the conformational changes induced by colchicine binding influence the downstream effects of IKP-104's interaction with tubulin. This antagonistic yet cooperative relationship highlights the intricate nature of tubulin regulation and presents opportunities for synergistic therapeutic strategies.
| Feature | IKP-104 | Vinblastine-like Compounds | Colchicine-like Agents |
| Primary Mechanism | Inhibition of microtubule polymerization and induction of depolymerization | Inhibition of microtubule polymerization and induction of depolymerization | Inhibition of microtubule polymerization |
| Binding Site on Tubulin | Near the vinblastine-binding site on the α-tubulin subunit | Vinca alkaloid binding site on the β-tubulin subunit | At the interface of α- and β-tubulin subunits |
| Effect on Microtubule Structure | Fraying of ends into coil-like filaments, formation of "microtubular bundles" | Formation of paracrystalline aggregates | Prevention of assembly |
| Interaction with other agents | Activity is modulated by colchicine (stabilizes tubulin in its presence) |
Potential for IKP-104 as a Chemical Probe in Cell Biology
The nuanced interactions of IKP-104 with tubulin, particularly its differential effects on various tubulin isotypes, position it as a valuable chemical probe for dissecting the complexities of microtubule function. acs.org The tubulin molecule exists in several isotopic forms (isotypes), and these variations can influence microtubule dynamics, stability, and interaction with microtubule-associated proteins (MAPs).
Studies have demonstrated that IKP-104 interacts differently with purified tubulin dimers composed of different isotypes, such as αβII, αβIII, and αβIV. acs.org For instance, IKP-104 exhibits different binding affinities for these isotypes and can induce the formation of distinct aggregate structures. acs.org Specifically, higher concentrations of IKP-104 led to the formation of spiral aggregates from αβII and αβIII, but not from αβIV. acs.org This isotype-specific activity suggests that IKP-104 could be employed to:
Investigate the functional roles of specific tubulin isotypes: By observing the cellular consequences of treating cells with IKP-104, researchers could gain insights into the specific functions of different tubulin isotypes in processes like cell division, intracellular transport, and cell motility.
Probe the structure-function relationship of tubulin: The differential binding and effects of IKP-104 on various isotypes can help to map the regions of the tubulin molecule that are critical for its dynamic properties and interactions with other proteins.
Study the mechanisms of drug resistance: Overexpression of certain tubulin isotypes has been linked to resistance to microtubule-targeting drugs. IKP-104 could be used to explore how these specific isotypes confer resistance and to screen for compounds that can overcome this challenge.
The complex interplay between IKP-104 and colchicine also offers a unique tool to study the allosteric regulation of tubulin, providing a deeper understanding of how binding at one site can influence the protein's conformation and activity at a distant site.
Future Research Directions for IKP-104 Investigation
While initial studies have provided a solid foundation for understanding the pharmacology of IKP-104, several avenues of research remain to be explored to fully elucidate its potential. Future investigations should focus on:
Precise Mapping of the Binding Site: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of the IKP-104-tubulin complex are crucial to precisely define its binding site and the molecular interactions that govern its activity. This would provide a structural basis for its similarities to vinblastine and its unique interactions with different tubulin isotypes.
Elucidation of Isotype-Specific Mechanisms: Further research is needed to understand the molecular basis for the differential effects of IKP-104 on various tubulin isotypes. This could involve site-directed mutagenesis to identify the specific amino acid residues responsible for these differences.
Investigation of Downstream Signaling Pathways: Beyond its direct effects on microtubules, it is important to investigate the downstream cellular signaling pathways that are activated in response to IKP-104-induced mitotic arrest. This could reveal novel mechanisms of cell death and potential biomarkers for treatment response.
Exploring Potential for Overcoming Drug Resistance: Given that its binding site appears to be distinct from that of the taxanes and different from the primary colchicine site, IKP-104 holds promise for activity against cancer cells that have developed resistance to these established agents. Future studies should evaluate the efficacy of IKP-104 in clinically relevant models of drug-resistant cancers.
Development of Analogs with Improved Pharmacological Profiles: The unique mechanism of action of IKP-104 provides a scaffold for the rational design of new derivatives. Future medicinal chemistry efforts could focus on synthesizing analogs with enhanced potency, improved selectivity for cancer cells, and more favorable pharmacokinetic properties.
Q & A
Basic: What experimental methodologies are critical for accurately measuring decay modes like IKP 104 in high-energy physics?
Methodological Answer:
To measure decay modes such as this compound (observed in the K₁(1400) K channel at 1920 MeV), researchers must:
- Calibrate detectors to distinguish between decay products (e.g., kaons vs. pions) using momentum and energy thresholds.
- Normalize data against control channels (e.g., K* K or K₁(1270) K decays) to account for background noise .
- Use branching ratio calculations to compare observed counts (e.g., this compound at 1920 MeV vs. 73 at 1840 MeV) and validate statistical significance via χ² tests .
Advanced: How can researchers resolve contradictions between this compound data and theoretical predictions in meson decay studies?
Methodological Answer:
Discrepancies often arise from:
- Model assumptions : Compare PSS (theoretical) and IKP (experimental) values. For example, at 1920 MeV, K₁(1400) K shows this compound vs. PSS 52, suggesting unaccounted gluonic interactions .
- Systematic errors : Quantify detector efficiency variations using Monte Carlo simulations.
- Cross-theory validation : Test alternative models (e.g., lattice QCD) against the observed dominance of this compound in high-energy decays .
Basic: What statistical approaches validate the significance of this compound observations in particle decay experiments?
Methodological Answer:
- Poisson statistics : Assess whether the this compound count deviates significantly from background noise (e.g., compare to lower-energy datasets like IKP 73 at 1840 MeV) .
- Confidence intervals : Calculate 95% confidence limits for decay rates using likelihood ratios.
- Goodness-of-fit tests : Apply Kolmogorov-Smirnov tests to theoretical predictions (e.g., PSS 52 vs. This compound) .
Advanced: What are the challenges in replicating this compound results across different experimental setups?
Methodological Answer:
Key challenges include:
- Energy calibration : Slight variations in beam energy (e.g., 1920 MeV vs. 1900 MeV) drastically alter decay yields, as shown by the 31→104 IKP jump between 1840 MeV and 1920 MeV .
- Detector granularity : Higher-resolution detectors are required to resolve overlapping decay products in the K₁(1400) K channel.
- Data normalization : Ensure consistent background subtraction protocols across collaborations (e.g., referencing total decay counts like 104 vs. 73) .
Basic: How does the energy level (e.g., 1920 MeV) influence the decay mode branching ratios observed in this compound?
Methodological Answer:
Energy thresholds determine phase space availability for specific decays:
- At 1920 MeV , the K₁(1400) K channel dominates (this compound) due to sufficient energy for excited kaon production.
- At 1840 MeV , the same channel yields IKP 73, reflecting reduced phase space .
- Quantitative analysis : Plot decay counts against energy to identify resonance peaks or suppression effects.
Advanced: What role does systematic error analysis play in interpreting this compound's dominance in specific decay channels?
Methodological Answer:
Systematic errors must be rigorously addressed to confirm this compound’s validity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
